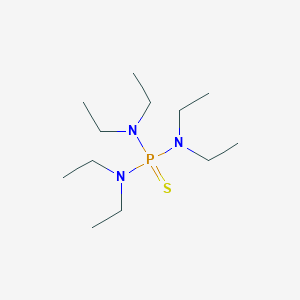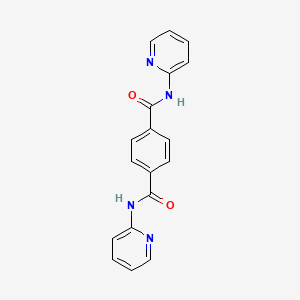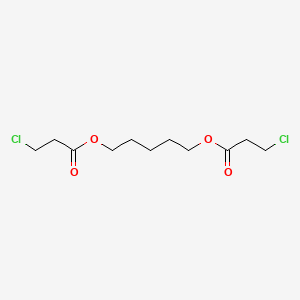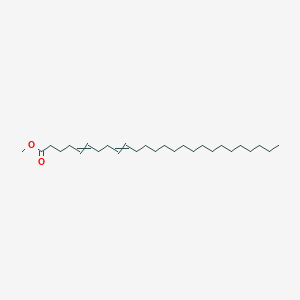
Chloro(dimethylamino)methylsilyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylchloro(dimethylamino)silane is an organosilicon compound with the chemical formula ( \text{CH}_3\text{SiCl(N(CH}_3)_2) ). It is a colorless liquid that is used as a precursor in the synthesis of various silicon-containing compounds. This compound is particularly significant in the field of materials science and chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
[ \text{CH}_3\text{SiCl}_3 + \text{HN(CH}_3)_2 \rightarrow \text{CH}_3\text{SiCl(N(CH}_3)_2) + \text{HCl} ]
This reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize the formation of by-products. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form polysiloxanes through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Water: Hydrolysis reactions typically involve water or aqueous solutions.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
Silanols: Hydrolysis reactions produce silanols and hydrochloric acid.
Polysiloxanes: Condensation reactions result in the formation of polysiloxanes, which are important materials in the production of silicones.
Applications De Recherche Scientifique
Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methylchloro(dimethylamino)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The compound’s silicon atom is highly reactive due to the presence of the chlorine and dimethylamino groups, which can be readily replaced or modified in chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex silicon-containing compounds.
Comparaison Avec Des Composés Similaires
Methylchloro(dimethylamino)silane can be compared with other similar compounds, such as:
Dimethylaminosilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methylchlorosilane: Does not contain the dimethylamino group, limiting its versatility in forming organosilicon compounds.
Trimethylsilyl Chloride: Contains three methyl groups, making it more hydrophobic and less reactive in hydrolysis reactions.
The uniqueness of methylchloro(dimethylamino)silane lies in its combination of the chlorine and dimethylamino groups, which provide a balance of reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
26079-06-1 |
|---|---|
Formule moléculaire |
C3H9ClNSi |
Poids moléculaire |
122.65 g/mol |
InChI |
InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3 |
Clé InChI |
FEPLLNCIUACIHL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)


![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)


